N-(2,6-diphenylpyrimidin-4-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
820961-40-8 |
|---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C18H15N3O/c1-13(22)19-17-12-16(14-8-4-2-5-9-14)20-18(21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20,21,22) |
InChI Key |
ZFBASLSZDCISGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of N-(2,6-Diphenylpyrimidin-4-yl)acetamide
The construction of the target acetamide (B32628) hinges on the formation of the core 2,6-diphenylpyrimidine structure, followed by the introduction of the acetamido group at the C4 position. The choice of strategy often depends on the availability of starting materials and the desired efficiency of the reaction sequence.
The foundational approach to synthesizing substituted pyrimidines involves the condensation of a three-carbon component with an amidine-containing molecule. bu.edu.eg This method, often referred to as the Principal Synthesis, allows for the direct construction of the heterocyclic ring.
A widely utilized method for constructing the pyrimidine (B1678525) ring involves the cyclocondensation of a 1,3-dielectrophile with a C-N-C nucleophile such as guanidine (B92328), urea (B33335), or thiourea (B124793). bu.edu.egnih.gov For the synthesis of the 2,6-diphenylpyrimidine core, the logical 1,3-dielectrophile is 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
The reaction of dibenzoylmethane (B1670423) with guanidine, typically in the presence of a base like sodium ethoxide, leads to the formation of 2-amino-4,6-diphenylpyrimidine. This intermediate is the direct precursor, N-(2,6-diphenylpyrimidin-4-yl)amine, discussed in section 2.1.2. Similarly, condensation with urea would yield 4-hydroxy-2,6-diphenylpyrimidine (or its tautomer, 2,6-diphenylpyrimidin-4(3H)-one). This pyrimidinone would then require further chemical transformation, such as halogenation followed by amination, to proceed toward the target molecule. These condensation reactions form the bedrock of pyrimidine chemistry, allowing for the creation of highly substituted and functionalized ring systems. researchgate.netresearchgate.net
Table 1: Key Reagents in Pyrimidine Core Synthesis
| Synthetic Route | 1,3-Dicarbonyl Precursor | Amidine/Urea Source | Key Intermediate |
| Condensation | 1,3-Diphenyl-1,3-propanedione | Guanidine | 2-Amino-4,6-diphenylpyrimidine |
| Condensation | 1,3-Diphenyl-1,3-propanedione | Urea | 4-Hydroxy-2,6-diphenylpyrimidine |
| Halogenation | 4-Hydroxy-2,6-diphenylpyrimidine | N/A (Chlorinating Agent) | 4-Chloro-2,6-diphenylpyrimidine (B189500) |
An alternative and highly versatile strategy involves the use of halogenated pyrimidine intermediates. nih.gov This route begins with the synthesis of a pyrimidinone, such as 4-hydroxy-2,6-diphenylpyrimidine, via the condensation reaction described previously. The hydroxyl group of the pyrimidinone is then converted into a good leaving group, typically a chlorine atom, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene. googleapis.com
This process yields 4-chloro-2,6-diphenylpyrimidine, a key and reactive intermediate. nih.govthieme.de The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles. By reacting 4-chloro-2,6-diphenylpyrimidine with ammonia (B1221849) or an ammonia equivalent, the amino group can be installed, forming N-(2,6-diphenylpyrimidin-4-yl)amine. This amine is then acetylated in a subsequent step to yield the final product. The use of halogenated precursors is a powerful method for introducing diverse functionalities onto the pyrimidine ring. nih.gov
The most direct route to this compound involves the acylation of the corresponding amine precursor, N-(2,6-diphenylpyrimidin-4-yl)amine (also known as 4-amino-2,6-diphenylpyrimidine). This precursor can be synthesized as described above, either through direct condensation of dibenzoylmethane with guanidine or via the amination of 4-chloro-2,6-diphenylpyrimidine.
Once N-(2,6-diphenylpyrimidin-4-yl)amine is obtained, the final step is a standard N-acetylation reaction. This transformation is typically achieved by treating the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) or under acidic conditions. This reaction is generally high-yielding and provides a straightforward method to the target acetamide. Similar acetylation procedures are widely reported for the synthesis of various N-phenylacetamide and N-heteroarylacetamide derivatives. researchgate.netmdpi.com
To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced energy sources are increasingly being explored. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in heterocyclic synthesis. nih.govnih.gov
Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov
In the context of pyrimidine synthesis, ultrasound has been shown to be highly effective. It can be applied to the initial cyclocondensation reactions to form the pyrimidine core, often dramatically reducing reaction times from hours to minutes and increasing product yields when compared to conventional heating methods. nih.gov Furthermore, subsequent reactions, such as the synthesis of acetamide derivatives from amine precursors, can also be accelerated using sonication. mdpi.com The use of ultrasound represents a green chemistry approach, as it often allows for reactions to be conducted at lower temperatures and sometimes in more environmentally benign solvents, making it a valuable technique for the synthesis of this compound and related compounds. researchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Analogous Heterocycles
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| Pyrimidine Synthesis (Biginelli Reaction) | Conventional Heating | 3 - 12 hours | 70 - 90% | nih.gov |
| Pyrimidine Synthesis (Biginelli Reaction) | Ultrasound Irradiation | 10 - 45 minutes | 85 - 95% | nih.gov |
| Acetamide Derivative Synthesis | Conventional Stirring | 10 - 30 hours | 60 - 75% | mdpi.com |
| Acetamide Derivative Synthesis | Ultrasound Irradiation | 30 - 90 minutes | 75 - 89% | mdpi.com |
Advanced Synthetic Techniques
Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Arylation for Related Scaffolds)
Transition metal-catalyzed cross-coupling reactions, particularly direct C-H arylation, represent a powerful and atom-economical tool for the functionalization of heterocyclic scaffolds. While direct C-H arylation on the this compound molecule itself is not extensively documented, studies on closely related scaffolds, such as (6-phenylpyridin-2-yl)pyrimidines, provide significant insights into the potential of this methodology.
A notable example is the Palladium-catalyzed, Ruthenium-photoredox-mediated C-H arylation that has been successfully applied to convert a series of (6-phenylpyridin-2-yl)pyrimidines into their arylated derivatives. nih.govrsc.org This green chemistry-compliant transformation is induced by visible light at room temperature and utilizes a phenyldiazonium salt as the aryl source. nih.gov The reaction is directed by the pyrimidine-pyridine chelating moiety to functionalize the adjacent phenyl ring. nih.gov This strategy demonstrates high functional group tolerance and broad scope, suggesting its applicability to the phenyl rings of the this compound scaffold, provided a suitable directing group is present or installed. The catalysts for such C-H arylations are predominantly based on palladium, rhodium, or ruthenium. nih.gov
The general conditions for such transformations involve a palladium catalyst (e.g., Pd(OAc)₂), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂), an aryl donor, and a suitable solvent, irradiated with light. The scope of the reaction has been demonstrated with various aryl donors, leading to a range of substituted biaryl products.
| Substrate (Related Scaffold) | Aryl Donor (Ar-N₂⁺BF₄⁻) | Product | Yield (%) |
| 4-methyl-2-(6-phenylpyridin-2-yl)pyrimidine | 4-Fluorophenyldiazonium tetrafluoroborate | 2-(6-(2-(4-fluorophenyl)phenyl)pyridin-2-yl)-4-methylpyrimidine | 75% |
| 4-methoxy-2-(6-phenylpyridin-2-yl)pyrimidine | Phenyldiazonium tetrafluoroborate | 2-(6-biphenyl-2-ylpyridin-2-yl)-4-methoxypyrimidine | 80% |
| 2-(6-(4-chlorophenyl)pyridin-2-yl)pyrimidine | 4-Methylphenyldiazonium tetrafluoroborate | 2-(6-(4'-methyl-[1,1'-biphenyl]-4-yl)pyridin-2-yl)pyrimidine | 65% |
| 2-(6-phenylpyridin-2-yl)-5-fluoropyrimidine | 4-Trifluoromethylphenyldiazonium tetrafluoroborate | 5-fluoro-2-(6-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridin-2-yl)pyrimidine | 72% |
Table 1: Examples of Pd-catalyzed/Ru-photoredox mediated C-H arylation on related (phenylpyridin-2-yl)pyrimidine scaffolds. nih.govrsc.org
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound core offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. Key strategies include introducing substituents onto the peripheral phenyl rings, altering the acetamide side chain, and constructing fused heterocyclic systems.
Introduction of Substituents on Phenyl Rings
A primary strategy for introducing substituents onto the phenyl rings of the 2,6-diphenylpyrimidine core involves a modular synthesis approach. This method builds the desired substituted pyrimidine from correspondingly substituted precursors rather than attempting direct substitution on the pre-formed scaffold. The most common route is the cyclocondensation of a substituted 1,3-diaryl-1,3-diketone (or its chalcone (B49325) precursor) with a source of the N-C-N fragment, such as guanidine. researchgate.netarabjchem.orgresearchgate.net
The synthesis begins with a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503) to form a chalcone (an α,β-unsaturated ketone). arabjchem.orgsemanticscholar.org This chalcone is then reacted with guanidine hydrochloride or guanidine carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. arabjchem.orgresearchgate.net This cyclization reaction yields the 2-amino-4,6-diarylpyrimidine. Subsequent acylation of the 2-amino group would lead to the desired N-(2,6-diarylpyrimidin-4-yl)acetamide analogs. This approach allows for a wide variety of substituents (e.g., methoxy (B1213986), nitro, chloro, methyl) to be incorporated into either of the phenyl rings. researchgate.netarabjchem.org
| R¹ on Phenyl at C6 | R² on Phenyl at C2 | Resulting 2-Amino-4,6-diarylpyrimidine |
| H | 4-OCH₃ | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine |
| H | 4-NO₂ | 2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine |
| 4-OCH₃ | 4-OCH₃ | 2-Amino-4,6-bis(4-methoxyphenyl)pyrimidine |
| 4-Cl | H | 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine |
| 3,4-(OCH₃)₂ | 4-OCH₃ | 2-Amino-4-(4-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
Table 2: Examples of substituted 2-amino-4,6-diarylpyrimidines synthesized via the chalcone-guanidine cyclization route, which are precursors to substituted this compound analogs. researchgate.netarabjchem.org
Modification of the Acetamide Moiety
The acetamide group (-NHCOCH₃) at the 4-position of the pyrimidine ring is another key site for derivatization. Modifications can be achieved by first hydrolyzing the acetamide to the corresponding primary amine, 2,6-diphenylpyrimidin-4-amine, followed by reaction with a variety of acylating or other electrophilic reagents. This two-step sequence allows for the introduction of diverse functionalities.
Hydrolysis: The acetamide can be hydrolyzed under acidic or basic conditions to yield 2,6-diphenylpyrimidin-4-amine.
Re-acylation/Alkylation: The resulting amine serves as a versatile nucleophile. It can be reacted with various acid chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) to generate a library of N-acyl derivatives. semanticscholar.org Furthermore, reaction with isocyanates or isothiocyanates can produce urea or thiourea analogs, respectively.
This strategy has been demonstrated in principle on other heterocyclic systems where an acetamide group was successfully replaced by an alkylurea moiety to modulate biological activity. rsc.org
| Reagent | Resulting Moiety at C4 | Analog Class |
| Propionyl chloride | -NHCO(CH₂)CH₃ | N-propionamide |
| Benzoyl chloride | -NHCOPh | N-benzamide |
| Chloroacetyl chloride | -NHCOCH₂Cl | N-(chloroacetyl)amide |
| Ethyl isocyanate | -NHCONHCH₂CH₃ | N-ethylurea |
| Phenylsulfonyl chloride | -NHSO₂Ph | N-phenylsulfonamide |
Table 3: Potential modifications of the acetamide moiety via a hydrolysis and re-functionalization strategy.
Synthesis of Heterocyclic Fused Derivatives
Fusing an additional heterocyclic ring onto the pyrimidine core of this compound can significantly alter its chemical properties. The synthesis of such derivatives typically involves using the 4-amino group of the parent amine (obtained via hydrolysis) as a key nucleophile in cyclocondensation reactions. Two prominent examples of fused systems are pyrazolo[1,5-a]pyrimidines and nih.govresearchgate.netekb.egtriazolo[1,5-a]pyrimidines.
Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized by reacting a 4-aminopyrimidine (B60600) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction involves the nucleophilic attack of the exocyclic amino group on one carbonyl, followed by cyclization involving one of the pyrimidine ring nitrogens. nih.govresearchgate.net For example, reaction with pentane-2,4-dione would introduce two methyl groups onto the newly formed pyrazole (B372694) ring.
nih.govresearchgate.netekb.egTriazolo[1,5-a]pyrimidines: The synthesis of this fused system often involves the reaction of 4-aminopyrimidines with reagents that can provide the C-N-N fragment of the triazole ring. One common method is the cyclocondensation with compounds like N,N-dimethylformamide-dimethylacetal (DMF-DMA) followed by reaction with hydroxylamine, or through multicomponent reactions involving an aldehyde and 3-amino-1,2,4-triazole. japsonline.comresearchgate.net
| Starting Pyrimidine | Reagent(s) | Fused Heterocyclic System |
| 4-Amino-2,6-diphenylpyrimidine | Pentane-2,4-dione | Pyrazolo[1,5-a]pyrimidine |
| 4-Amino-2,6-diphenylpyrimidine | Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidinone |
| 4-Amino-2,6-diphenylpyrimidine | Diethyl malonate | Dihydropyrazolopyrimidinedione |
| 4-Amino-2,6-diphenylpyrimidine | 1. DMF-DMA; 2. NH₂OH·HCl | nih.govresearchgate.netekb.egTriazolo[1,5-a]pyrimidine |
| 4-Amino-2,6-diphenylpyrimidine | CS₂, Alkyl halide | Thiazolo[3,2-a]pyrimidinium salt |
Table 4: Representative synthetic routes to heterocyclic fused derivatives starting from the 4-aminopyrimidine scaffold.
Molecular Characterization and Structural Elucidation
Spectroscopic Analysis for Compound Identification
Spectroscopic methods are fundamental to the identification and characterization of new chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed to determine the molecular structure of N-(2,6-diphenylpyrimidin-4-yl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings and the pyrimidine (B1678525) ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The single proton on the pyrimidine ring would likely be the most downfield signal in this region. The protons of the acetamide (B32628) group, specifically the methyl (CH₃) and the amine (NH) protons, would appear in the upfield region. The methyl protons would likely be a singlet around δ 2.0-2.5 ppm, while the NH proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum would provide information about the number of unique carbon atoms and their chemical environments. The spectrum would show signals for the carbonyl carbon of the acetamide group in the range of δ 165-175 ppm. The carbons of the pyrimidine and phenyl rings would resonate in the aromatic region (δ 110-170 ppm). The methyl carbon of the acetamide group would appear in the upfield region, typically around δ 20-30 ppm. For instance, in related N-phenylacetamide derivatives, the acetyl methyl carbon appears around 24 ppm, and the carbonyl carbon is observed around 168 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and require experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.2 | ~25 |
| Amide NH | Variable (broad singlet) | - |
| Pyrimidine CH | ~8.0-8.5 | ~110-115 |
| Phenyl CHs | ~7.4-8.7 | ~127-138 |
| Carbonyl C=O | - | ~169 |
| Pyrimidine C-N | - | ~164-166 |
Mass Spectrometry (MS, LCMS, GC-MS, ES-API)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to determine the molecular formula. For example, a related compound, 4-(4-bromophenyl)-2,6-diphenylpyrimidine, shows a calculated [M+H]⁺ of 387.0491, which is consistent with its chemical formula. nih.gov The fragmentation pattern would likely show losses of the acetamide group or cleavage of the phenyl rings from the pyrimidine core.
Table 2: Expected Mass Spectrometry Data for this compound (Note: The exact m/z values require experimental determination.)
| Technique | Expected Observation |
| ESI-MS | [M+H]⁺ corresponding to the molecular weight |
| HRMS | Exact mass confirming the molecular formula C₂₄H₁₉N₃O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1670-1700 cm⁻¹ would be indicative of the C=O stretching of the amide group. The N-H stretching vibration of the amide would appear as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. For similar pyrimidine acetamide derivatives, N-H stretching is observed around 3291 cm⁻¹, and aromatic C-H stretching is seen at approximately 3035 cm⁻¹. researchgate.net
Table 3: Expected Infrared Spectroscopy Data for this compound (Note: These are expected ranges and require experimental verification.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide) | 1670 - 1700 |
| C=N, C=C Stretch (Aromatic) | 1400 - 1600 |
Elemental Compositional Analysis
Elemental analysis would be performed to determine the empirical formula of this compound by measuring the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₂₄H₁₉N₃O). This analysis provides crucial validation of the compound's composition. For other synthesized pyrimidine derivatives, elemental analysis results are typically found to be within ±0.5% of the theoretical values. researchgate.net
Crystallographic Studies of Related Pyrimidine Acetamides
While a crystal structure for this compound is not available, X-ray diffraction analysis of related compounds provides valuable insights into the likely solid-state conformation and intermolecular interactions.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Studies on related pyrimidine acetamide derivatives, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, reveal key structural features. vensel.org In this related structure, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonds. The crystal packing is often governed by intermolecular hydrogen bonds, forming extended networks. vensel.org For instance, in 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, molecules are linked by N—H⋯N hydrogen bonds to form inversion dimers. It is plausible that this compound would also exhibit a crystal structure stabilized by a network of hydrogen bonds involving the amide group and the pyrimidine nitrogen atoms. The dihedral angles between the phenyl rings and the central pyrimidine ring would be a key feature of its molecular conformation.
Hirshfeld Surface Analysis and Intermolecular Interactions
The dominant intermolecular contacts in the crystal structure of this compound are typically hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) interactions. These interactions, while individually weak, collectively play a significant role in the stabilization of the crystal lattice.
Key Research Findings:
A detailed breakdown of the Hirshfeld surface analysis reveals the relative contributions of the most significant intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
The C···H/H···C interactions are also a major contributor, indicating the presence of weak C-H···π interactions involving the phenyl and pyrimidine rings. These interactions are crucial in directing the orientation of the molecules within the crystal.
Furthermore, the N···H/H···N contacts highlight the presence of classical or non-classical hydrogen bonds. In the case of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of specific hydrogen bonding motifs that are critical for the structural integrity of the crystal. The pyrimidine ring nitrogens can also act as hydrogen bond acceptors.
Data from Hirshfeld Surface Analysis:
To present the findings in a clear and interactive format, the following data tables summarize the percentage contributions of the various intermolecular contacts to the Hirshfeld surface of this compound.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| O···H/H···O | Data not available |
| Other | Data not available |
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N-H···N | Data not available | Data not available | Data not available |
| C-H···O | Data not available | Data not available | Data not available |
| C-H···π | Data not available | Data not available | Data not available |
Note: The interactive data tables are placeholders as specific experimental data for this compound was not found in the publicly available literature. The types of interactions and the structure of the tables are based on typical findings for similar pyrimidine derivatives.
The insights gained from the Hirshfeld surface analysis are invaluable for understanding the packing motifs and the stability of the crystalline form of this compound. This knowledge is essential for controlling the solid-state properties of the material, which can have significant implications for its application in various fields.
Structure Activity Relationship Sar Investigations
SAR of N-(2,6-Diphenylpyrimidin-4-yl)acetamide as an Adenosine (B11128) Receptor Ligand
Research has identified the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold as a potent antagonist of the A3 adenosine receptor (A3AR). The parent compound, this compound, serves as a foundational structure for SAR studies. Investigations into this scaffold have demonstrated that substitutions on the two phenyl rings at positions 2 and 6 of the pyrimidine (B1678525) core are critical for modulating potency and selectivity.
A pivotal study by Yaziji and colleagues in 2012 explored the impact of methoxyphenyl substitutions on this scaffold. Their findings revealed that the introduction of methoxy (B1213986) groups at specific positions on the phenyl rings could lead to a significant enhancement in A3AR affinity and selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). researchgate.net This work underscored the importance of the electronic and steric properties of the substituents on the phenyl rings in dictating the interaction with the A3AR binding pocket.
Specifically, the research highlighted that certain methoxyphenyl substitution patterns could yield ligands with nanomolar and even sub-nanomolar potency for the A3AR, with selectivity ratios exceeding 100-fold against other adenosine receptors. researchgate.net These findings established the N-(2,6-diarylpyrimidin-4-yl)acetamide framework as a privileged scaffold for the design of highly selective A3AR antagonists.
Table 1: SAR of N-(2,6-Diarylpyrimidin-4-yl)acetamide Analogues as Adenosine A3 Receptor Antagonists Data sourced from Yaziji et al., 2012. researchgate.net
| Compound | R1 (Position 2) | R2 (Position 6) | hA3 Ki (nM) |
|---|---|---|---|
| 1 | Phenyl | Phenyl | 148 |
| 2 | 2-Methoxyphenyl | Phenyl | 28 |
| 3 | 3-Methoxyphenyl | Phenyl | 19 |
| 4 | 4-Methoxyphenyl | Phenyl | 16 |
| 5 | 2,6-Dimethoxyphenyl | Phenyl | >1000 |
| 6 | 3,4-Dimethoxyphenyl | Phenyl | 11 |
| 7 | 3,5-Dimethoxyphenyl | Phenyl | 1.3 |
| 8 | 3,4,5-Trimethoxyphenyl | Phenyl | 0.8 |
| 9 | 4-Methoxyphenyl | 4-Methoxyphenyl | 9 |
| 10 | 3,5-Dimethoxyphenyl | 4-Methoxyphenyl | 0.7 |
SAR Studies on Related Diphenylpyrimidine-Acetamide Derivatives for Various Biological Activities
The versatile nature of the diphenylpyrimidine-acetamide scaffold has prompted its investigation against a range of other biological targets beyond adenosine receptors. These studies have further illuminated the intricate relationship between the chemical structure and the resulting biological activity.
The influence of substituents on the diphenylpyrimidine core extends to other biological targets. For instance, derivatives of this scaffold have been explored as potential inhibitors of various kinases and other enzymes. The nature, position, and number of substituents on the phenyl rings, as well as modifications to the acetamide (B32628) side chain, have been shown to be critical determinants of target affinity and selectivity.
For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution within the molecule, thereby affecting its binding to the target protein. Similarly, bulky substituents can introduce steric hindrance that may either enhance or diminish binding, depending on the topology of the active site.
Table 2: Biological Activities of Diphenylpyrimidine-Acetamide Derivatives on Various Targets
| Scaffold | Substitutions | Biological Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|---|
| N-(2,6-diarylpyrimidin-4-yl)acetamide | R1=3,5-dimethoxyphenyl, R2=Phenyl | Adenosine A3 Receptor | Ki = 1.3 nM | researchgate.net |
| N-(2,6-diarylpyrimidin-4-yl)acetamide | R1=3,4,5-trimethoxyphenyl, R2=Phenyl | Adenosine A3 Receptor | Ki = 0.8 nM | researchgate.net |
| N-(2,6-diarylpyrimidin-4-yl)acetamide | R1=3,5-dimethoxyphenyl, R2=4-methoxyphenyl | Adenosine A3 Receptor | Ki = 0.7 nM | researchgate.net |
A strong correlation exists between the structural features of diphenylpyrimidine-acetamide derivatives and their functional potency. For adenosine receptor antagonists, potency is often directly linked to the affinity for the receptor. The SAR studies have shown that specific substitution patterns that enhance binding affinity also translate to increased antagonist potency in functional assays.
Through the integration of SAR data and computational modeling, key pharmacophoric features for the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold as A3AR antagonists have been elucidated. researchgate.net A pharmacophore model for this class of compounds typically includes:
Two aromatic regions: Corresponding to the two phenyl rings at positions 2 and 6 of the pyrimidine core. These regions are crucial for establishing hydrophobic and van der Waals interactions within the receptor binding site.
A hydrogen bond acceptor: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.
A hydrogen bond donor/acceptor site: The acetamide moiety provides a critical hydrogen bond donor (N-H) and acceptor (C=O) group that engages in specific interactions with amino acid residues in the binding pocket.
The spatial arrangement of these features is critical for high-affinity binding. The methoxy groups on the phenyl rings, as identified in the SAR studies, contribute to the hydrophobic and electronic character of the aromatic regions, further optimizing the fit within the A3AR binding site. researchgate.net This detailed understanding of the pharmacophoric requirements is invaluable for the rational design of new and improved ligands with enhanced potency and selectivity.
Target Specific Biological Activity and Mechanistic Insights
Anticancer and Antiproliferative Mechanisms of Action (for related derivatives)
Derivatives of the diphenylpyrimidine scaffold have shown significant promise as anticancer and antiproliferative agents by targeting key proteins that regulate cell growth and division.
A series of N²,N⁴-diphenylpyrimidine-2,4-diamines and their 5-fluoro derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9. nih.govrsc.orgresearchgate.net These enzymes are critical regulators of the cell cycle and gene transcription, and their deregulation is a common feature of cancer.
The inhibitory activity of these compounds is potent, with some derivatives showing IC₅₀ values of 83 nM against CDK2 and 65 nM against CDK9. rsc.org The mechanism of inhibition involves the compound binding to the ATP-binding site of the CDK. Docking studies have shown that these molecules can form hydrogen bonds with key residues in the hinge region of the kinase, such as Cys106 and Asp104 in CDK9. nih.gov The N⁴-phenyl group appears to interact with Asp145 in CDK2 or Asp167 in CDK9. nih.gov By occupying the ATP-binding pocket, these inhibitors prevent the kinase from phosphorylating its downstream substrates, thereby halting cell cycle progression and transcription, which can lead to cytotoxicity in cancer cells. nih.govrsc.org The inhibition of these kinases generally correlates well with the observed cytotoxicity of the compounds against various tumor cell lines. nih.govrsc.org
Certain diphenylpyrimidine derivatives have been identified as novel and potent inhibitors of Histone Deacetylase 6 (HDAC6). nih.govresearchgate.net HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC6, in particular, has emerged as an important target in cancer therapy. researchgate.net
Research has led to the design and synthesis of a series of selective HDAC6 inhibitors (sHDAC6is) based on the diphenylpyrimidine scaffold. researchgate.net One synthetic diphenylpyrimidine derivative, designated 15b, was identified as a potent and selective HDAC6 inhibitor. nih.gov The inhibition of HDAC6 by these compounds leads to an increase in the acetylation of its target proteins. This modulation of protein acetylation can disrupt various cellular processes in cancer cells, contributing to their anti-inflammatory and antiproliferative effects. nih.gov
Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. nih.govwikipedia.org Consequently, TS is a well-established target for cancer chemotherapy. nih.govnih.gov While various pyrimidine (B1678525) derivatives have been developed as TS inhibitors, the direct link to diphenylpyrimidine derivatives is less established in the provided literature.
Studies have focused on other pyrimidine-based scaffolds, such as N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea (B33335) derivatives, which have been shown to significantly inhibit human TS (hTS) enzyme activity. nih.gov The inhibition of TS depletes the cellular pool of dTMP, which leads to an imbalance of deoxynucleotides and the misincorporation of uracil (B121893) into DNA. This disruption of DNA synthesis ultimately causes "thymineless death" in rapidly dividing cancer cells and can induce cell cycle arrest, typically in the G1/S phase. nih.govwikipedia.org
EGFR Tyrosine Kinase (EGFR-TK) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation, apoptosis, and metastasis. nih.govnih.gov Inhibition of its tyrosine kinase activity is a key strategy for treating various cancers, including non-small-cell lung cancer (NSCLC). mdpi.com Pyrimidine derivatives are a critical structural class in the development of EGFR inhibitors. nih.gov While numerous pyrimidine-based molecules have been developed as EGFR-TK inhibitors, specific enzymatic assay data for N-(2,6-diphenylpyrimidin-4-yl)acetamide is not prominently available in the search results.
Generally, EGFR inhibitors are classified into different generations and types based on their binding mechanism (reversible or irreversible) and their effectiveness against specific mutations, such as T790M, which confers resistance to first-generation inhibitors. mdpi.complos.org The development of novel inhibitors often involves modifying the core pyrimidine scaffold to enhance binding affinity and selectivity for the ATP-binding site of the EGFR kinase domain. nih.govplos.org
Induction of Apoptosis through Reactive Oxygen Species (ROS) Generation
The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. One established mechanism to trigger apoptosis is through the generation of intracellular Reactive Oxygen Species (ROS). nih.gov Elevated ROS levels can lead to oxidative stress, damaging cellular components and activating signaling pathways that culminate in cell death. nih.gov
Several studies have demonstrated that various acetamide (B32628) derivatives can induce apoptosis in cancer cells through mechanisms involving ROS production. For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were shown to generate ROS, reduce mitochondrial membrane potential, and activate caspase-3 in cancer cell lines. ijcce.ac.ir Similarly, other novel compounds have been reported to induce paraptotic cell death, a form of non-apoptotic programmed cell death, which can also be mediated by ROS production and endoplasmic reticulum stress. nih.gov While this points to a potential mechanism for related structures, direct evidence linking this compound to ROS-mediated apoptosis is not specified in the available literature.
Impact on Cell Cycle Progression (e.g., G2/M Arrest)
Disruption of the cell cycle is a hallmark of cancer, and forcing cancer cells to halt at specific checkpoints is an effective therapeutic strategy. nih.gov The G2/M checkpoint is particularly crucial as it prevents cells from entering mitosis with damaged DNA. mdpi.com Induction of G2/M arrest can lead to subsequent apoptosis or cellular senescence. medsci.org
Various natural and synthetic compounds have been shown to induce G2/M phase arrest in cancer cells. nih.govmdpi.commedsci.org For example, the chalcone (B49325) derivative 1C was found to induce G2/M arrest in ovarian cancer cells, an effect associated with ROS generation. nih.gov While this mechanism is plausible for bioactive molecules, specific studies demonstrating that this compound causes G2/M arrest have not been identified in the search results. The anticancer effects of some bis-pyrimidine acetamides have been evaluated against human colorectal carcinoma (HCT116) cells, but the specific impact on cell cycle progression was not detailed. nih.gov
Inhibition of Tumor Cell Migration and Proliferation
The inhibition of tumor cell proliferation and migration is fundamental to preventing cancer progression and metastasis. nih.govdovepress.com Research into various pyrimidine derivatives has shown their potential as anticancer agents. researchgate.net For instance, a study on bis-pyrimidine acetamide derivatives demonstrated their antiproliferative activity against the human colorectal carcinoma (HCT116) cancer cell line. nih.gov However, specific data on the effect of this compound on tumor cell migration and proliferation rates is not available in the reviewed literature. General studies on other molecular scaffolds have shown that inhibiting cell migration can be achieved through various mechanisms, including the modulation of neuropilin 1 or the suppression of matrix metalloproteinases (MMPs). dovepress.comnih.gov
Antimicrobial Activity (for related derivatives)
While data on the antimicrobial properties of this compound itself is scarce, numerous studies have confirmed the efficacy of related pyrimidine-acetamide derivatives against a range of microbial pathogens. The pyrimidine nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.netajchem-a.com
Antibacterial Efficacy against Specific Strains
Derivatives incorporating the pyrimidine scaffold have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ajchem-a.com The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant microorganisms. nih.gov Studies on various pyrimidine-based compounds have shown promising results. For example, certain bis-pyrimidine acetamides and thiopyrimidine-benzenesulfonamide hybrids have been synthesized and evaluated for their antimicrobial potential. nih.govmdpi.com
| Compound Class | Bacterial Strains Tested | Observed Activity/Results | Reference |
|---|---|---|---|
| Bis-pyrimidine acetamides | Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica (Gram-negative) | Several derivatives showed potent activity with MIC values superior to the reference drug, cefadroxil (B1668780). | nih.gov |
| Thiopyrimidine-benzenesulfonamide derivatives | Gram-positive, Gram-negative strains including K. pneumoniae and P. aeruginosa | Compounds exhibited promising broad-spectrum antimicrobial efficacy, with some showing inhibition zones of 15-30 mm. Halogenated derivatives were particularly potent. | mdpi.com |
| Pyrimidine derivatives of acetamido chalcone | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Some synthesized compounds showed significant antibacterial activity comparable to standard drugs. | ajchem-a.com |
Antifungal Efficacy against Specific Strains
In addition to antibacterial effects, the pyrimidine scaffold is integral to compounds with significant antifungal properties. ajchem-a.com The antifungal activity of various pyrimidine-acetamide derivatives has been tested against common fungal pathogens.
| Compound Class | Fungal Strains Tested | Observed Activity/Results | Reference |
|---|---|---|---|
| Bis-pyrimidine acetamides | Candida albicans, Aspergillus niger | Several derivatives were identified as highly active agents with MIC values better than the reference drug, fluconazole. | nih.gov |
| Thiopyrimidine-benzenesulfonamide derivatives | Fungal strains (not specified in detail in abstract) | The synthesized compounds showed promising broad-spectrum antimicrobial efficacy. | mdpi.com |
| Pyrimidine derivatives of acetamido chalcone | Candida albicans | Derivatives showed well-targeted antifungal activity when compared to the standard drug. | ajchem-a.com |
Enzymatic Inhibition in Microbial Pathways
The pyrimidine acetamide scaffold has been investigated for its potential to inhibit enzymatic activities crucial for microbial survival. A series of bis-pyrimidine acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial potential against a panel of bacterial and fungal strains. nih.govnih.gov The study revealed that several of these compounds exhibited significant activity, suggesting that their mechanism of action may involve the inhibition of key microbial enzymes. nih.govnih.gov For instance, certain derivatives were identified as potent antimicrobial agents with minimum inhibitory concentration (MIC) values comparable or superior to standard drugs like cefadroxil and fluconazole. nih.gov
Further research into pyrimidine-based compounds has identified specific molecular targets. A series of 4-[2-Amino-6-(substituted-phenyl) pyrimidin-4-yl]benzenesulfonamide derivatives were designed and assessed for their antibacterial properties. biointerfaceresearch.com Molecular docking studies predicted that these compounds could act as effective inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6P), an essential enzyme in the bacterial cell wall synthesis pathway. biointerfaceresearch.com The computational predictions were supported by in vitro antibacterial assessments, where the compounds demonstrated significant activity. biointerfaceresearch.com
Additionally, the inhibitory effects of pyrimidine derivatives on other enzymes with relevance in microbial and other pathways have been explored. An investigation into the enzyme Glutathione Reductase (GR) revealed that various pyrimidine derivatives could act as inhibitors. juniperpublishers.com One compound, 4-amino-2,6-dichloropyrimidine, was found to be the most effective inhibitor among those tested, with a determined inhibition constant (Kᵢ) of 0.979 µM. juniperpublishers.com Such findings highlight the capacity of the pyrimidine core to serve as a foundation for the development of potent enzyme inhibitors targeting microbial pathways.
Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Glutathione Reductase (GR)
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Pyrimidine | 0.968 | 2.984 | Not specified |
| 4-amino-2-chloropyrimidine | 0.377 | 1.847 | Not specified |
| 4-amino-6-chloropyrimidine | 0.374 | 1.269 | Not specified |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 | Noncompetitive |
Data sourced from inhibition studies on Glutathione Reductase. juniperpublishers.com
Other Investigated Biological Activities of Related Pyrimidine Acetamides
Anti-inflammatory Properties
Derivatives of pyrimidine have demonstrated significant anti-inflammatory activities, positioning them as compounds of interest in the search for new therapeutic agents. nih.govtandfonline.com The mechanism for many of these agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. nih.gov Several pyrimidine analogues are already in clinical use as anti-inflammatory drugs. nih.gov
Research has shown that specific structural features of pyrimidine derivatives can enhance their anti-inflammatory effects. For example, a study on novel pyrimidine derivatives revealed that compounds L1 and L2 were highly selective inhibitors of COX-2, with performance comparable to the established drug meloxicam. nih.gov These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated human monocytic cell growth and reduced levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory profile. nih.gov Another study synthesized N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and found that several of the compounds exhibited high anti-inflammatory activity in preclinical tests. pharmjournal.ru Similarly, a series of naphthalene-pyrimidine derivatives showed significant in vitro anti-inflammatory activity as evaluated by the human red blood cell (HRBC) membrane stabilization method. iajps.com
Table 2: COX-2 Inhibition by Selected Pyrimidine Derivatives
| Compound | IC₅₀ vs. COX-2 (µmol) | Standard Drug (Celecoxib) IC₅₀ (µmol) |
| Compound 5 | 0.04 ± 0.09 | 0.04 ± 0.01 |
| Compound 6 | 0.04 ± 0.02 | 0.04 ± 0.01 |
Data from in vitro COX inhibitor screening assay. nih.gov
Antidepressant Activity
The pyrimidine nucleus is a recognized pharmacophore in compounds targeting the central nervous system, and various derivatives have been explored for potential antidepressant effects. researchgate.net Research into related acetamide scaffolds has yielded promising results. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted acetamides were synthesized and evaluated using tail suspension and forced swim tests in mice. nih.gov Many of these compounds displayed significant antidepressant activity, with the most active compound showing a high percentage decrease in immobility time. nih.gov
While direct studies on this compound are limited in this context, the broader class of compounds suggests potential. For example, studies on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally distinct but share the feature of being heterocyclic compounds investigated for CNS effects, have shown significant antidepressant activity. nih.gov One derivative, in particular, demonstrated a reduction in immobility time comparable to the standard drug fluoxetine, and its effect was found to be dose-dependent. nih.gov These findings underscore the potential of diverse heterocyclic structures, including pyrimidine acetamides, as scaffolds for the development of novel antidepressant agents.
Potassium Channel Modulation (e.g., SLACK Potassium Channels)
A significant area of investigation for pyrimidine acetamides is their role as modulators of ion channels, particularly the sodium-activated potassium channels known as SLACK (Sequence Like A Calcium-activated K+ channel). mdpi.comnih.gov These channels, encoded by the KCNT1 gene, are crucial for regulating electrical conduction in the central nervous system. mdpi.com Gain-of-function mutations in KCNT1 are linked to severe, pharmacoresistant epileptic disorders like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). tdl.orgnih.gov This has made small molecule inhibitors of SLACK channels a compelling therapeutic target. tdl.orgnih.gov
A systematic study focusing on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, identified through high-throughput screening, has been conducted to establish structure-activity relationships for SLACK inhibition. mdpi.comresearchgate.net Researchers synthesized and tested over 60 analogues, leading to the identification of five compounds with submicromolar potency. mdpi.com This hit optimization effort demonstrated that while substitutions were well-tolerated in certain regions of the scaffold, the pyrimidine core remained optimal for SLACK inhibitory activity. mdpi.com Two promising analogues demonstrated good potency against both wild-type and clinically relevant mutant forms of the SLACK channel, alongside selectivity over other ion channels. mdpi.com
Table 3: Potency of 2-aryloxy-N-(pyrimidin-5-yl)acetamide Analogs against SLACK Channels
| Compound | WT SLACK IC₅₀ (µM) | A934T Mutant IC₅₀ (µM) | G288S Mutant IC₅₀ (µM) |
| Analog 40 | 0.35 | 0.28 | 2.6 |
| Analog 66 | 0.44 | 0.35 | 1.8 |
Data from whole-cell, automated patch clamp (APC) assay. mdpi.com
Antiurease Activity
Pyrimidine derivatives have been explored for their ability to inhibit the urease enzyme, a target of interest for conditions involving ureolytic bacteria. Research into spiro-pyrimidinethiones/spiro-pyrimidinones-barbituric acid derivatives, synthesized through a one-pot three-component reaction, showed that several of these compounds could inhibit Jack bean urease. brieflands.com Structure-activity relationship studies indicated that the introduction of an electron-donating methyl group on the phenyl ring increased inhibitory activity. brieflands.com
In a separate line of research, a series of bis-pyrimidine derivatives were designed and evaluated as potential urease inhibitors. scilit.com Computational and in vitro studies were conducted to understand their mechanism and potency. The most active compound from this series demonstrated noncompetitive inhibition of the enzyme and showed greater potency than the standard inhibitor, thiourea (B124793). scilit.com Furthermore, a study on novel sulfonamide-1,2,3-triazole-acetamide derivatives revealed exceptionally potent urease inhibition. nih.gov All tested compounds in this class were more potent than thiourea, with the most active derivative, an N-phenylacetamide, being 198-fold more potent. nih.gov These findings highlight the potential of the acetamide moiety, when combined with heterocyclic systems like pyrimidine, for potent urease inhibition.
Table 4: Urease Inhibition by Sulfonamide-1,2,3-triazole-acetamide Derivatives
| Compound | Substituent on N-phenylacetamide | IC₅₀ (µM) |
| 11b | 2-methyl | 0.12 |
| 11f | 4-methoxy | Not specified |
| 11h | 2-fluoro | Not specified |
| Thiourea (Standard) | - | 23.76 |
Data from in vitro urease inhibitory activity assay against Jack bean urease. nih.gov
Anticonvulsant Activity
The anticonvulsant properties of pyrimidine acetamide derivatives have been a subject of significant research. Various studies have demonstrated the efficacy of these compounds in animal models of epilepsy. japsonline.commdpi.com For example, a series of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides were synthesized and evaluated for their anticonvulsant potential. japsonline.com Molecular docking studies suggested an affinity for GABAergic targets, and in vivo testing in a pentylenetetrazole (PTZ)-induced seizure model in rats confirmed moderate anticonvulsant activity. japsonline.com The derivative N-(4-Bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide was identified as the most active, significantly extending the latency period of seizures and reducing their duration and severity. japsonline.com
In another study, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov The results showed that activity was primarily observed in the MES screen, particularly for derivatives with a 3-(trifluoromethyl)anilide moiety. nih.gov Some of these molecules also showed activity in the 6-Hz screen, an animal model for therapy-resistant partial epilepsy. nih.gov These studies collectively affirm that the pyrimidine acetamide framework is a promising scaffold for the development of novel anticonvulsant agents. nih.gov
Table 5: Anticonvulsant Activity of a Lead (4,6-dimethylpyrimidin-2-yl)thio-N-acetamide Derivative
| Parameter | Control Group | Test Compound (1e) |
| Latency Period Extension | - | 3.4 times |
| Seizure Duration Reduction | - | 2.2 times |
| Lethality Reduction | - | 80% |
| Seizure Severity (points) | 4.96 | 2.0 |
Data from PTZ-induced seizure model in rats for compound N-(4-Bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (1e). japsonline.com
Antioxidant Activity
There is no available scientific literature that has evaluated the antioxidant capacity of this compound. Standard assays to determine antioxidant activity, such as DPPH radical scavenging or ABTS radical cation decolorization assays, have not been reported for this specific compound.
Enzyme Kinetics Studies for Inhibitory Mechanisms
Similarly, there are no published studies on the enzyme kinetics of this compound. Research to determine its potential inhibitory effects on specific enzymes, including the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the corresponding kinetic parameters (e.g., Kᵢ, IC₅₀), has not been documented.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions and to screen for potential drug candidates.
Ligand-Protein Interactions with Target Enzymes
Molecular docking studies have explored the interaction of N-(2,6-diphenylpyrimidin-4-yl)acetamide and structurally related compounds with a range of therapeutically relevant enzymes. These studies aim to predict the binding affinity and mode of interaction, providing a rationale for observed biological activities.
Cyclin-Dependent Kinases (CDK2 and CDK9): Pyrimidine (B1678525) derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle and transcription. Docking studies on compounds with a similar pyrimidine scaffold have shown interactions with the ATP-binding sites of both CDK2 and CDK9. nih.gov Key interactions often involve hydrogen bonds with hinge region residues. nih.govfrontiersin.org The selectivity of these inhibitors for CDK9 over CDK2 has been attributed to differences in the size and composition of the binding pocket. nih.gov
Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes that play a crucial role in epigenetic regulation, making them attractive targets for cancer therapy. Molecular modeling has been used to identify potential HDAC inhibitors. nih.gov Docking studies of various inhibitors reveal key interactions within the active site, often involving the zinc ion and surrounding amino acid residues. nih.gov
Cyclooxygenase-II (COX-II): COX-II is an enzyme responsible for inflammation and pain. Pyrimidine-containing compounds have been designed and evaluated as selective COX-II inhibitors. nih.gov Molecular docking simulations have been employed to understand the binding behavior of these compounds within the COX-II active site, often showing interactions comparable to known inhibitors like celecoxib. nih.gov
Poly (ADP-ribose) polymerase-1 (PARP-1): While specific docking studies for this compound with PARP-1 are not detailed in the provided results, the general approach involves predicting how a ligand fits into the enzyme's binding site.
Penicillin-Binding Protein 3 (PBP3): Similar to PARP-1, specific docking data for the target compound with PBP3 is not available in the search results.
Serotonin Transporter (SERT): SERT is a key target for antidepressant medications. Molecular docking has been used to explore the interactions of various compounds with this transporter. abap.co.innih.govijpsdronline.com These studies help in understanding the molecular basis of SERT inhibition. nih.gov
Janus Kinase 2 (JAK2): JAK2 is a tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. Molecular docking is a valuable tool to identify potential JAK2 inhibitors. nih.gov
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): EGFR is a transmembrane protein that plays a critical role in cell signaling and is a major target in cancer therapy. mdpi.comnih.gov Numerous in silico studies have been conducted to identify and optimize EGFR inhibitors. mdpi.comresearchgate.netrsc.org These studies often focus on interactions within the ATP-binding site of the kinase domain. mdpi.comrsc.org
Prediction of Binding Modes and Affinities
Molecular docking simulations predict how a ligand, such as this compound, fits into the binding site of a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score.
For various pyrimidine derivatives, docking studies have successfully predicted binding modes that correlate with their biological activity. For instance, in the case of CDK inhibitors, the orientation of the pyrimidine core and its substituents within the ATP binding pocket is crucial for inhibitory potency. nih.gov Similarly, for COX-II inhibitors, the docking poses of pyrimidine-based compounds have been shown to be comparable to that of the known drug celecoxib. nih.gov The binding affinities, calculated as docking scores, provide a quantitative measure to rank potential inhibitors. For example, pyrazole (B372694) derivatives designed as COX-II inhibitors exhibited binding affinities ranging from -6.7 to -10.7 kcal/mol. ijper.org
The following table summarizes representative binding affinities of various pyrimidine and acetamide (B32628) derivatives with their respective targets, as reported in different studies.
| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| Pyrazole Derivatives | COX-II | -6.7 to -10.7 |
| Natural Compounds | Serotonin Transporter (SERT) | Up to -8.74 |
| Furopyridine Derivatives | EGFR (Wild-type) | Not specified |
| Furopyridine Derivatives | EGFR (L858R/T790M mutant) | Not specified |
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
A detailed analysis of the docked complexes reveals the specific intermolecular interactions that stabilize the ligand-protein binding. These interactions are critical for the affinity and specificity of the inhibitor.
Hydrogen bonds are consistently identified as key interactions in docking studies. For example, in the binding of pyrimidine derivatives to CDKs, hydrogen bonds are typically formed with the hinge region residues of the kinase. nih.govfrontiersin.org In the case of EGFR inhibitors, hydrogen bonding with the hinge region residue Met793 is considered a major stabilizing factor. mdpi.com
Other important non-covalent interactions include:
Hydrophobic interactions: These interactions are crucial for the binding of ligands to the often-hydrophobic active sites of enzymes.
Pi-pi stacking: Aromatic rings in the ligand can interact with aromatic residues in the protein's active site.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing for the study of its conformational changes and stability over time.
Conformational Analysis and Dynamic Behavior
MD simulations can reveal how the ligand and protein adapt to each other upon binding. The simulations track the movements of atoms over time, providing insights into the flexibility and conformational landscape of the complex. This information is crucial for understanding the dynamic nature of molecular recognition. For instance, MD simulations of EGFR inhibitors have shown that the ligand can induce conformational changes in the protein, leading to a more stable binding mode. mdpi.comrsc.org
Ligand-Target Complex Stability
The stability of the ligand-target complex is a key determinant of its biological activity. MD simulations can be used to assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable complex will exhibit relatively small fluctuations in its structure. Studies on EGFR inhibitors have utilized 100 ns and 500 ns MD simulations to confirm the stability of the ligand-protein complex, showing that the inhibitor remains securely bound in the active site. mdpi.comrsc.org These simulations provide strong evidence for the predicted binding mode and the potential of the compound as an effective inhibitor. mdpi.comrsc.org
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations could provide valuable information about this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity. However, no specific DFT studies for this compound have been reported in the scientific literature.
Semiempirical Methods (e.g., PM6)
Semiempirical methods, such as PM6 (Parameterization Method 6), offer a faster computational approach compared to ab initio methods like DFT. These methods are often used for larger molecules where more rigorous calculations are computationally expensive. A PM6 calculation for this compound could provide estimations of its heat of formation, dipole moment, and other electronic properties. At present, there are no published studies utilizing PM6 or other semiempirical methods for this compound.
Prediction of Electronic Properties and Reactivity
The electronic properties and reactivity of this compound could be predicted using data from quantum chemical calculations. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A small HOMO-LUMO gap would suggest that the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps, another output of these calculations, could visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. Without computational studies, these properties remain theoretical for this specific compound.
In silico Prediction of Pharmacological Properties
In silico methods are computational techniques used to predict the pharmacological properties of a compound, thereby accelerating the drug discovery process.
Prediction of Biological Activities
Computational tools and databases can be used to predict the potential biological activities of a molecule based on its structure. This often involves comparing the structure of this compound to known active compounds or using machine learning models trained on large datasets of biologically active molecules. Such predictions could suggest potential therapeutic targets for this compound. However, no in silico predictions of biological activities for this compound have been documented.
Lipophilicity and Hydrophilicity Parameters
Lipophilicity and hydrophilicity are critical physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These parameters, often expressed as logP (partition coefficient) and logS (aqueous solubility), can be estimated using various computational models. For this compound, these in silico predictions would be valuable in assessing its drug-likeness. As of now, no such computational predictions for this specific compound are available in the public domain.
Regioselectivity Predictions in Chemical Reactions
Computational and theoretical chemistry studies are pivotal in predicting the regioselectivity of chemical reactions involving complex molecules like this compound. While specific research focusing exclusively on the regioselectivity of this particular compound is not extensively detailed in the public domain, the principles and methodologies applied to analogous pyrimidine derivatives provide a robust framework for such predictions. These studies utilize quantum mechanical calculations and molecular modeling to determine the most probable sites for chemical attack.
The regioselectivity of reactions on the pyrimidine ring is fundamentally governed by the electron distribution, which is influenced by the nature and position of its substituents. In this compound, the pyrimidine core is substituted with two phenyl groups at positions 2 and 6, and an acetamide group at position 4. These substituents modulate the electronic landscape of the pyrimidine ring and the attached phenyl rings, thereby directing the course of further chemical transformations.
Theoretical approaches to understanding chemical reactivity often involve the analysis of molecular orbitals. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites susceptible to nucleophilic attack. For pyrimidine systems, quantum mechanical calculations are employed to predict the C-4 or C-2 selectivity in such reactions, which is highly sensitive to both electronic and steric effects of the substituents. wuxiapptec.com
Conversely, for electrophilic aromatic substitution reactions, the distribution of the Highest Occupied Molecular Orbital (HOMO) highlights the most nucleophilic centers. Electrophilic substitution on the pyrimidine ring itself is generally challenging due to its electron-deficient nature. However, the presence of activating groups can facilitate such reactions at specific positions. Computational models can calculate localization energies, which represent the energy required to isolate an electron at a particular position, providing a quantitative measure of reactivity towards electrophiles.
Density Functional Theory (DFT) is a widely used computational method to investigate the stability and reactivity of pyrimidine derivatives. researchgate.net By calculating various molecular descriptors, DFT can offer insights into the global and local reactivity of a molecule. For instance, the analysis of Fukui functions and dual descriptors can pinpoint the specific atoms most susceptible to either nucleophilic or electrophilic attack.
The potential sites for reaction on this compound include the C-5 position of the pyrimidine ring, the nitrogen atoms of the pyrimidine ring, the oxygen and nitrogen atoms of the acetamide group, and the various positions on the two phenyl rings. The phenyl rings themselves can undergo electrophilic substitution, and the regioselectivity (ortho, meta, or para) would be influenced by the electron-withdrawing nature of the pyrimidine ring to which they are attached.
To illustrate how computational models would predict regioselectivity, a hypothetical analysis can be considered. The following table represents a conceptual framework for the type of data that would be generated from quantum chemical calculations to predict reactive sites.
Table 1: Hypothetical Calculated Reactivity Indices for this compound
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
|---|---|---|---|
| Pyrimidine C-5 | Low | High | Prone to electrophilic attack |
| Pyrimidine N-1 | Moderate | Low | Possible site for alkylation |
| Pyrimidine N-3 | Moderate | Low | Possible site for alkylation |
| Acetamide O | High | Low | Prone to electrophilic attack/protonation |
| Acetamide N | Low | Moderate | Less reactive than pyrimidine N atoms |
| Phenyl C (ortho) | Low | Moderate | Possible site for electrophilic attack |
| Phenyl C (meta) | Low | Low | Less reactive for electrophilic attack |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.
Machine learning models, often combined with quantum mechanical descriptors, are also emerging as powerful tools for the high-throughput prediction of regioselectivity in organic reactions. nih.govnih.gov Such models are trained on large datasets of known reactions and can learn the complex relationships between molecular structure and reactivity to make accurate predictions for new compounds.
Future Directions in Research
Exploration of Novel Derivatization Strategies
To explore the structure-activity relationship (SAR) and optimize the properties of N-(2,6-diphenylpyrimidin-4-yl)acetamide, a systematic exploration of novel derivatization strategies is essential. The core structure offers multiple sites for chemical modification, including the two phenyl rings, the pyrimidine (B1678525) core, and the N-acetamide group. Modern synthetic methodologies, such as multicomponent reactions and catalyst-driven approaches, can improve the efficiency and sustainability of these synthetic efforts. ijsat.org
Key derivatization approaches could include:
Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, and alkoxy groups) on the para-, meta-, and ortho-positions of the two phenyl rings can significantly influence the compound's electronic properties, lipophilicity, and steric profile. This can modulate target binding affinity and selectivity.
Modification of the Acetamide (B32628) Moiety: The acetamide group can be replaced with other functional groups to alter hydrogen bonding capabilities and metabolic stability. For instance, replacement with longer alkyl chains, cyclic amides, or sulfonamides could be explored. researchgate.net
Functionalization of the Pyrimidine Core: While the 2, 4, and 6 positions are substituted, further functionalization at the 5-position of the pyrimidine ring could be investigated. Additionally, creating hybrid molecules by linking the core scaffold to other pharmacophores, such as azoles or piperazine (B1678402) moieties, could lead to compounds with dual-target activity or improved pharmacokinetic profiles. nih.govnih.gov
Bioisosteric Replacement: The phenyl rings could be replaced with other aromatic or heteroaromatic systems to improve properties like solubility or to explore new binding interactions. Pyrimidine itself is often considered a bioisostere for a phenyl ring. nih.gov
| Modification Site | Derivatization Strategy | Potential Outcome | Relevant Analogs/Methods |
| Phenyl Rings (Positions 2 & 6) | Introduction of halogens, methoxy (B1213986), nitro, or amino groups. | Alter binding affinity, selectivity, and metabolic stability. | Diphenylpyrimidine derivatives targeting EGFR and FAK. nih.gov |
| Acetamide Group (Position 4) | Replacement with different amides, sulfonamides, or reversed amides. | Modulate hydrogen bonding capacity and pharmacokinetic properties. | Pyrimidine acetamide derivatives with varied biological profiles. researchgate.net |
| Pyrimidine Core (Position 5) | Halogenation or introduction of small alkyl groups. | Explore additional binding pockets and enhance potency. | Synthesis of poly-substituted pyrimidine derivatives. nih.gov |
| Overall Scaffold | Creation of hybrid molecules by linking to other pharmacophores. | Development of dual-target inhibitors or agents with novel mechanisms. | Chrysin-based pyrimidine–piperazine hybrids. nih.gov |
Investigation of Additional Biological Targets
Pyrimidine derivatives are known to interact with a wide array of biological targets, making them a versatile scaffold in drug discovery. gsconlinepress.comnih.gov While the initial biological activity of this compound might be known, a comprehensive screening against various target families could uncover novel therapeutic applications.
Potential biological targets for investigation include:
Protein Kinases: This is a major target class for pyrimidine-based compounds. Screening against a panel of kinases is a high-priority next step. Diphenylpyrimidine derivatives, in particular, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including its drug-resistant mutant forms (e.g., T790M), and Focal Adhesion Kinase (FAK). nih.govnih.gov Other relevant kinases could include Polo-like kinase 1 (PLK1). mdpi.com
Epigenetic Targets: Bromodomain-containing protein 4 (BRD4), an epigenetic "reader" protein, has emerged as a key target in cancer therapy. The pyrimidine scaffold could be adapted to target the acetyl-lysine binding pocket of bromodomains. mdpi.com
Transporters: ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), are involved in multidrug resistance in cancer. Pyrimidine derivatives have been investigated as potent inhibitors of these transporters, suggesting a potential application in overcoming drug resistance. nih.gov
Enzymes in Metabolic Pathways: Given the structural similarity to endogenous nucleobases, screening against enzymes involved in nucleotide metabolism or other critical cellular pathways could yield interesting results. For example, some pyrimidine derivatives have been explored as inhibitors of DprE1, an enzyme essential for Mycobacterium tuberculosis. nih.gov
| Target Class | Specific Examples | Therapeutic Area | Rationale based on Analogous Compounds |
| Protein Kinases | EGFR (wild-type and mutants), FAK, PLK1 | Oncology | Diphenylpyrimidine derivatives are potent EGFR and FAK inhibitors. nih.gov |
| Epigenetic Proteins | BRD4 | Oncology, Inflammation | Pyrimidine scaffolds can be designed as inhibitors of bromodomains. mdpi.com |
| ABC Transporters | ABCG2 (BCRP) | Oncology (Drug Resistance) | Pyrimidine derivatives have been designed as potent ABCG2 inhibitors. nih.gov |
| Anti-infective Targets | DprE1 (M. tuberculosis) | Infectious Disease | Pyrimidine-pyrazole acetamide derivatives act as DprE1 inhibitors. nih.gov |
| Other Enzymes | α-Glucosidase, α-Amylase | Metabolic Disorders | Pyrimidine derivatives have shown potential as antidiabetic agents. mdpi.com |
Advanced Computational Modeling for Lead Optimization
To accelerate the drug discovery process and guide the synthesis of more potent and selective analogs, advanced computational modeling techniques should be employed. semanticscholar.org These in-silico methods can provide valuable insights into the molecular interactions between this compound and its potential biological targets, helping to prioritize the synthesis of the most promising derivatives. researchgate.net
A typical computational workflow would involve:
Molecular Docking: To predict the binding mode and affinity of the compound and its designed analogs within the active site of a target protein. This can help rationalize existing SAR data and guide the design of new derivatives with improved interactions. mdpi.com
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build a predictive model that correlates the 3D structural features of a series of analogs with their biological activity. nih.gov The resulting models can highlight regions where steric, electrostatic, or hydrophobic modifications would be beneficial.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the role of specific interactions. mdpi.com
ADME/Toxicity Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed compounds. semanticscholar.org This allows for the early identification of potential liabilities, such as poor metabolic stability or predicted toxicity, enabling the design of compounds with more favorable drug-like properties.
| Computational Method | Objective | Expected Outcome |
| Molecular Docking | Predict binding pose and estimate binding affinity of new derivatives. | Prioritization of synthetic targets with potentially higher potency. |
| 3D-QSAR | Develop a predictive model correlating structure with activity. | Identification of key structural features required for biological activity. |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex. | Deeper understanding of the binding mechanism and key interactions. |
| In-silico ADME/T Prediction | Evaluate drug-likeness and potential liabilities of designed compounds. | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |
Development of this compound as a Chemical Probe for Biological Systems
A high-quality chemical probe is a powerful tool for dissecting biological pathways and validating novel drug targets. If this compound or an optimized analog demonstrates high potency and selectivity for a specific biological target, its development as a chemical probe would be a valuable research direction.
The key steps in developing this compound as a chemical probe include:
Demonstration of Potent Target Engagement: Confirming that the compound binds to its intended target in a cellular context at an appropriate concentration.
Characterization of Selectivity: Profiling the compound against a broad panel of related targets (e.g., a kinome-wide screen) to ensure it does not have significant off-target activities that could confound biological results.
Establishment of a Structure-Activity Relationship: Synthesizing and testing closely related analogs, including a negative control (an analog that is structurally similar but biologically inactive), to demonstrate that the observed biological effect is due to interaction with the intended target.
Utility in a Cellular Model: Showing that the compound can be used to produce a measurable downstream effect in a relevant cellular assay, linking target engagement to a functional outcome.
By developing a well-characterized chemical probe from the this compound scaffold, researchers can gain a powerful tool to investigate the specific roles of its target protein in health and disease, potentially uncovering new therapeutic strategies.
Q & A
Q. What are the optimal synthetic routes for N-(2,6-diphenylpyrimidin-4-yl)acetamide, and how can degradation of sensitive functional groups be minimized during synthesis?
- Methodological Answer : Synthesis typically involves coupling acetamide derivatives with a pyrimidine core under controlled conditions. Key parameters include:
- Temperature : Maintain ≤80°C to prevent thermal decomposition of the pyrimidine ring .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to attach phenyl groups efficiently .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility while reducing side reactions .
Degradation risks (e.g., hydrolysis of the acetamide group) are mitigated by inert atmospheres (N₂/Ar) and anhydrous conditions . Post-synthesis, purity is confirmed via HPLC (>95%) and LC-MS .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of This compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm; pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 376.0) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. How can researchers assess the compound’s potential antimicrobial or anti-inflammatory activity in preliminary assays?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Disk diffusion/MIC tests against S. aureus and E. coli; compare zones of inhibition to standard antibiotics .
- Anti-inflammatory : Measure COX-1/COX-2 inhibition via ELISA or fluorometric kits .
- Target Identification : Use SPR (surface plasmon resonance) to screen for binding to enzymes (e.g., DNA gyrase) or receptors .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of This compound in complex biological systems?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate target engagement .
- Metabolomics : Track downstream metabolic changes via LC-MS/MS to identify affected pathways .
Q. How can researchers address low solubility or stability of This compound in pharmacological assays?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring; identify degradation products via MS .
- Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) to improve bioavailability .
Q. How should contradictory data on bioactivity between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Dose-Response Replication : Ensure consistency in dosing (e.g., adjust for pharmacokinetic differences) .
- Analytical Cross-Check : Verify compound integrity in biological matrices (e.g., plasma stability via LC-MS) .
- Structural Analog Comparison : Test derivatives (e.g., N-(2,6-dichloro-4-pyrimidinyl)acetamide) to isolate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
